Trametinib-d6

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Trametinib-d6 is intended for use as an internal standard for the quantification of trametinib by GC- or LC-MS. Trametinib is a potent inhibitor of both MEK1 and MEK2 that works in an ATP-noncompetitive fashion (IC50s = 0.7 and 0.9 nM, respectively). It shows specificity for MEK1/2 over a panel of more than 180 kinases, including B-Raf, c-Raf, and MEK5. Trametinib blocks dual phosphorylation of ERK1/2 and stops cell cycling in cancer cell lines, both in vitro and in multiple tumor models in mice.

科学的研究の応用

1. Immunologic Effects and Combination with Immunomodulatory Antibodies

Trametinib has been studied for its immunologic effects and its potential synergy with immunomodulatory antibodies. It has been observed to reduce pERK levels and partially inhibit T-cell proliferation and expression of cytokine and immunomodulatory gene subsets. Its effects are context-dependent and can be partially offset by adding dabrafenib. Notably, trametinib combined with immunomodulators targeting PD-1, PD-L1, or CTLA-4 showed efficacy in a CT26 mouse model, with increased tumor-infiltrating CD8+ T cells observed (Liu et al., 2015).

2. MEK Inhibition and Anti-tumor Activity

Trametinib functions as a mitogen-activated protein kinase (MAPK) kinase (MEK) inhibitor and exhibits antineoplastic activity. It specifically binds to and inhibits MEK1 and MEK2, leading to the inhibition of growth factor-mediated cell signaling and cellular proliferation in various cancers. This mechanism of action has led to its approval for treating certain types of malignant melanoma and ongoing investigations for its potential in other solid tumors and hematological malignancies (Wright & McCormack, 2013).

3. Effect on Myeloid-Derived Suppressor Cells (MDSCs)

Trametinib's anti-tumor activity in a preclinical Kras-driven breast cancer model was not solely due to direct inhibition of tumor cell proliferation but also involved impairing the mobilization of monocytic MDSCs. This resulted in reduced MDSC accumulation at tumor beds, thereby enhancing T cell-mediated protection (Allegrezza et al., 2016).

4. Binding Properties with Human Serum Albumin

Research on trametinib's interaction with human serum albumin (HSA) revealed that it binds primarily to Sudlow site I of HSA. This study contributes to understanding trametinib's pharmacokinetic properties, showing that hydrogen bonds and van der Waals forces play significant roles in the binding process (Suo et al., 2018).

5. Combination with Chemotherapy for Metastatic Adenocarcinoma

Trametinib has been evaluated in combination with gemcitabine for patients with untreated metastatic adenocarcinoma of the pancreas. However, this combination did not significantly improve overall survival, progression-free survival, or response rates compared to gemcitabine alone, regardless of KRAS mutation status (Infante et al., 2014).

6. Blocking RAS Downstream Signaling and Epigenetic Pathway

Combining trametinib with the BET inhibitor JQ1 showed synergistic effects on cell proliferation and cytotoxicity in KRAS mutant pancreatic cancer cells. This combination therapy potentially induces different cell death modes in various cancer subtypes (Zhang et al., 2022).

特性

製品名 |

Trametinib-d6 |

|---|---|

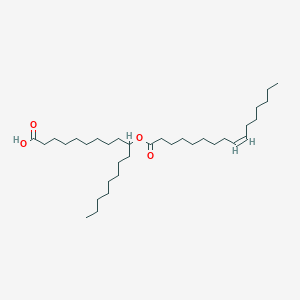

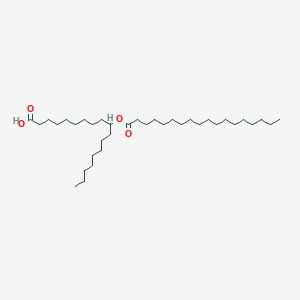

分子式 |

C26H17D6FIN5O4 |

分子量 |

621.4 |

InChI |

InChI=1S/C26H23FIN5O4/c1-13-22-21(23(31(3)24(13)35)30-20-10-7-15(28)11-19(20)27)25(36)33(17-8-9-17)26(37)32(22)18-6-4-5-16(12-18)29-14(2)34/h4-7,10-12,17,30H,8-9H2,1-3H3,(H,29,34)/i2D2,4D,5D,6D,12D |

InChIキー |

LIRYPHYGHXZJBZ-PLTCQNJYSA-N |

SMILES |

O=C(C([2H])[2H])NC1=C([2H])C(N2C(C(C(N(C3CC3)C2=O)=O)=C(NC4=CC=C(I)C=C4F)N5C)=C(C)C5=O)=C([2H])C([2H])=C1[2H] |

同義語 |

N-[3-[3-cyclopropyl-5-[(2-fluoro-4-iodophenyl)amino]-3,4,6,7-tetrahydro-6,8-dimethyl-2,4,7-trioxopyrido[4,3-d]pyrimidin-1(2H)-yl]phenyl-2,4,5,6-d4]-acetamide-2,2-d2 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。